6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
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Overview
Description
6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring, a thiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable β-dicarbonyl compound with guanidine or its derivatives.
Coupling of the Rings: The pyridine, thiazole, and pyrimidine rings are then coupled together using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the use of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have been explored for their therapeutic potential.
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are known for their biological activities.
Uniqueness
6-ethyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide is unique due to its specific combination of pyrimidine, thiazole, and pyridine rings, which may confer distinct biological and chemical properties. This unique structure allows it to interact with different molecular targets and pathways, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C15H13N5OS |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-ethyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-2-11-6-12(18-9-17-11)14(21)20-15-19-13(8-22-15)10-4-3-5-16-7-10/h3-9H,2H2,1H3,(H,19,20,21) |
InChI Key |
YAWKYEIFUAFYNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |
Origin of Product |
United States |
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